Whi-P97

JAK3 inhibition kinase assay structure-activity relationship

WHI-P97 is the definitive JAK3-selective inhibitor for hypothesis-driven research requiring interrogation of the JAK3/5-lipoxygenase (5-LO) axis without confounding JAK1/2 inhibition. Unlike pan-JAK inhibitors (e.g., tofacitinib), WHI-P97 demonstrates a restricted kinase interaction profile essential for dissecting JAK3-specific biology. Validated in mast cell LTC4 release (>90% inhibition) and in vivo allergic asthma models (40 mg/kg), it serves as a critical reference compound for medicinal chemistry benchmarking.

Molecular Formula C16H13Br2N3O3
Molecular Weight 455.10 g/mol
CAS No. 211555-05-4
Cat. No. B1683308
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameWhi-P97
CAS211555-05-4
Synonyms4-(3',5'-dibromo-4'-hydroxyphenyl)amino-6,7-dimethoxyquinazoline
WHI P97
WHI-P97
Molecular FormulaC16H13Br2N3O3
Molecular Weight455.10 g/mol
Structural Identifiers
SMILESCOC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=C(C(=C3)Br)O)Br)OC
InChIInChI=1S/C16H13Br2N3O3/c1-23-13-5-9-12(6-14(13)24-2)19-7-20-16(9)21-8-3-10(17)15(22)11(18)4-8/h3-7,22H,1-2H3,(H,19,20,21)
InChIKeyYVCXQRVVNQMZEI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





WHI-P97 (CAS 211555-05-4): Baseline Definition and Procurement Context for This JAK3 Inhibitor


WHI-P97 is a synthetically optimized, dimethoxyquinazoline-derived small-molecule inhibitor of Janus kinase 3 (JAK3) [1]. It is characterized by a molecular weight of 455.10 g/mol and a chemical structure defined as 2,6-dibromo-4-[(6,7-dimethoxyquinazolin-4-yl)amino]phenol [2]. This compound is an established research tool in the fields of inflammation, immunology, and oncology, with documented activity in both biochemical kinase assays and cell-based models of mast cell function and cancer cell invasion [3].

WHI-P97 vs. In-Class JAK Inhibitors: Why Target Profile Informs Non-Substitutable Use Cases


Within the broader class of Janus kinase (JAK) inhibitors, simple substitution by agents like tofacitinib (a pan-JAK inhibitor) or other JAK3-targeting quinazolines (e.g., WHI-P131, WHI-P154) is precluded by significant differences in selectivity, cellular potency, and off-target activity profiles [1]. WHI-P97's rational design yields a unique selectivity fingerprint distinct from later-generation clinical JAK inhibitors and its own structural analogs [2]. While tofacitinib inhibits JAK3 with high potency (IC50 = 2 nM), it also potently inhibits JAK1 and JAK2, leading to broader cytokine suppression [3]. Conversely, WHI-P97 demonstrates a more restricted kinase interaction profile, which is essential for dissecting JAK3-specific biology without confounding JAK1/2 inhibition [2]. The sections below provide quantitative evidence that defines these functional boundaries, making WHI-P97 the appropriate choice for specific hypothesis-driven research rather than a generic JAK pathway probe.

WHI-P97 Evidence Guide: Quantifiable Differentiation in Kinase Inhibition, Cell Biology, and In Vivo Pharmacology


Superior JAK3 Inhibition Potency Versus First-Generation Structural Analogs WHI-P131 and WHI-P154

WHI-P97 demonstrates substantially greater potency for JAK3 inhibition than its close structural analogs. In immune complex kinase assays, WHI-P97 inhibits JAK3 with an IC50 of 11 μM [1]. In contrast, WHI-P131 inhibits JAK3 with a reported IC50 of 78 μM , and WHI-P154 has an IC50 of 1.8 μM . Furthermore, computational modeling of the JAK3 active site predicts a Ki of 0.09 μM for WHI-P97 [1]. These data indicate that WHI-P97 is 7-fold more potent than WHI-P131, but 6-fold less potent than WHI-P154 in direct JAK3 inhibition.

JAK3 inhibition kinase assay structure-activity relationship

Functional Selectivity in Mast Cells: WHI-P97 Inhibits Leukotriene Synthesis While WHI-P112 Does Not

WHI-P97 uniquely inhibits IgE receptor/FcεRI-mediated leukotriene C4 (LTC4) synthesis in mast cells. In RBL-2H3 cells, 30 μM WHI-P97 substantially reduces LTC4 release following antigen stimulation [1]. Critically, a structurally similar control compound, WHI-P112, which lacks the 4'-hydroxyl group on the phenyl ring, fails to inhibit this response, confirming that the observed effect is not due to general quinazoline scaffold toxicity [1].

mast cell leukotriene functional selectivity

Demonstrated In Vivo Efficacy in Allergic Asthma Model, Distinct from In Vitro Potency of Other Analogs

WHI-P97 is one of the few early-generation JAK3 inhibitors with a well-documented in vivo efficacy profile. In a mouse model of ovalbumin-induced allergic asthma, treatment with WHI-P97 prevented the development of airway hyper-responsiveness to methacholine in a dose-dependent manner and inhibited eosinophil recruitment to the airway lumen [1]. A single nontoxic 40 mg/kg dose (i.p. or i.v.) achieved therapeutic plasma concentrations that correlated with in vitro mast cell inhibition [1].

in vivo efficacy allergic asthma airway hyperresponsiveness

Defined In Vivo Safety and Tolerability Profile Enabling Preclinical Disease Modeling

WHI-P97 exhibits a favorable safety margin in mice, enabling its use in chronic disease models. The compound is very well tolerated, with no signs of toxicity observed across a wide dose range (5 μg/kg to 50 mg/kg) and an LD10 that was not reached at the 50 mg/kg dose level [1]. This contrasts with some more potent JAK inhibitors where toxicity can limit the achievable therapeutic window.

in vivo safety maximum tolerated dose toxicology

Optimal Research Applications for WHI-P97 (CAS 211555-05-4) Based on Differential Evidence


Delineating JAK3-Dependent Leukotriene Synthesis in Mast Cell-Driven Inflammation

WHI-P97 is the definitive tool for studies requiring specific interrogation of the JAK3/5-lipoxygenase (5-LO) axis in mast cells. Its demonstrated ability to inhibit IgE-mediated LTC4 release by >90% at low micromolar concentrations, a property not shared by the control analog WHI-P112, makes it essential for dissecting this pathway in models of allergy and anaphylaxis [1].

Validated In Vivo Probe for Preclinical Allergic Asthma Research

For studies progressing to in vivo models of allergic asthma, WHI-P97 offers a validated pharmacological tool with established efficacy and safety parameters. Researchers can leverage published data showing that a 40 mg/kg dose prevents airway hyperresponsiveness and eosinophil infiltration in ovalbumin-challenged mice, providing a robust benchmark for experimental design [1].

Structure-Activity Relationship (SAR) Studies for JAK3 Inhibitor Development

As a dimethoxyquinazoline derivative with a defined potency profile (IC50 = 11 μM, predicted Ki = 0.09 μM), WHI-P97 serves as a critical reference compound for medicinal chemistry efforts. Its intermediate potency, relative to more potent (WHI-P154, IC50 = 1.8 μM) and less potent (WHI-P131, IC50 = 78 μM) analogs, allows for nuanced benchmarking of novel JAK3-targeting chemical entities [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for Whi-P97

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.